5-Methyl-2-thiouracil

Description

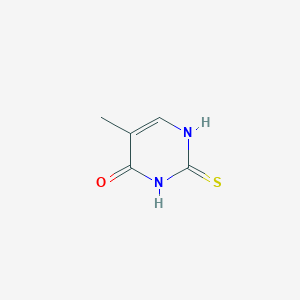

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAQATDNGLKIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025665 | |

| Record name | 5-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-methyl-2-thiouracil is a white crystalline solid. (NTP, 1992) | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

636-26-0 | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Thiothymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-mercapto-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

541 to 547 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

5-Methyl-2-thiouracil CAS number and properties

An In-Depth Technical Guide to 5-Methyl-2-thiouracil: Properties, Synthesis, and Applications

Introduction

This compound, a pyrimidine derivative, is a compound of significant interest in medicinal chemistry and biochemical research. Structurally analogous to the endogenous nucleobase thymine, with a sulfur atom replacing the oxygen at the C2 position, it is also known by synonyms such as 4-Hydroxy-2-mercapto-5-methylpyrimidine.[1][2] Its unique biochemical properties have positioned it as a valuable molecule in various therapeutic and research contexts. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 636-26-0 | [1][2][4][5] |

| Molecular Formula | C5H6N2OS | [1][2][4] |

| Molecular Weight | 142.18 g/mol | [1][2][6] |

| Melting Point | 283-286°C | [4] |

| Boiling Point | 329.7°C at 760 mmHg | [4] |

| Appearance | White to Almost white powder to crystal | [2] |

| Solubility | Very slightly soluble in cold water and ether; soluble in aqueous solutions of ammonia and alkali hydroxides.[6] | [4][6] |

| pKa | 7.71 | [4] |

Synthesis and Characterization

The classical and most common synthesis of this compound involves the condensation of ethyl acetoacetate with thiourea.[4][7] This reaction provides a straightforward and efficient route to the pyrimidine core.

Synthetic Workflow

The synthesis is typically carried out in the presence of a base, such as sodium methoxide or sodium carbonate, to facilitate the condensation reaction.[4][8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in absolute ethanol.

-

Addition of Reactants: To this solution, add ethyl acetoacetate followed by thiourea.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Work-up: After cooling, the reaction mixture is poured into water and acidified with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Applications in Drug Development and Research

This compound serves as a versatile molecule with applications ranging from being an active pharmaceutical ingredient to a key intermediate in organic synthesis.

-

Antithyroid Drug: Its primary application is as an antithyroid agent for the management of hyperthyroidism.[4][9] It is a member of the thionamide family of drugs, which also includes propylthiouracil (PTU) and methimazole (MMI).[9][10]

-

Synthetic Intermediate: It is a precursor in the synthesis of other pharmacologically active compounds. For instance, it is used to produce the long-acting coronary artery dilator dipyridamole.[4]

-

Research Chemical: As a biochemical, it is used in proteomics and other areas of life sciences research.[1][11] Its ability to inhibit specific enzymes makes it a useful tool for studying metabolic pathways.

-

Antiviral Research: Derivatives of this compound have been synthesized and investigated for their potential antiviral activities.[12]

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

The therapeutic effect of this compound in hyperthyroidism stems from its ability to inhibit the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[9] The key enzyme in this process is thyroid peroxidase (TPO).[10][13]

TPO is responsible for two crucial steps in thyroid hormone synthesis: the oxidation of iodide ions (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[14] this compound acts as an inhibitor of TPO, thereby blocking these essential steps and reducing the production of thyroid hormones.[9][15]

Some studies suggest that this compound may also inhibit the peripheral conversion of T4 to the more potent T3 by inhibiting the enzyme 5'-deiodinase, similar to propylthiouracil.[10][16]

Caption: Mechanism of action of this compound in inhibiting thyroid hormone synthesis.

Analytical Methods

The detection and quantification of this compound, particularly in biological matrices, are crucial for both clinical monitoring and regulatory purposes. A validated method for the determination of 2-thiouracil, 4-thiouracil, and 6-methyl-2-thiouracil in bovine urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed.[17]

Experimental Protocol: LC-MS/MS Analysis in Bovine Urine

-

Sample Preparation:

-

Solid-Phase Extraction (SPE):

-

Clean up the derivatized sample using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge to remove interfering matrix components.[17]

-

-

LC-MS/MS Analysis:

-

Inject the cleaned-up sample into an LC-MS/MS system.

-

Separate the analyte using a suitable C18 column with a gradient mobile phase.

-

Detect and quantify using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Caption: Workflow for the analytical determination of this compound.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[3][18]

-

Hazards: It is harmful if swallowed and is a suspected carcinogen.[3][4] It may also cause irritation to the skin, eyes, and respiratory system.[4]

-

Precautions:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][18]

Conclusion

This compound is a pyrimidine derivative with significant applications in medicine and research, primarily as an antithyroid drug. Its mechanism of action, involving the inhibition of thyroid peroxidase, is well-established. The synthesis is straightforward, and validated analytical methods are available for its detection. As with any active chemical compound, adherence to strict safety protocols is paramount during its handling and use. This guide provides a foundational understanding for professionals working with this important molecule.

References

-

ChemBK. This compound. Available from: [Link]

-

PubChem. Methylthiouracil. Available from: [Link]

-

Camaioni, E., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. PLoS ONE, 8(11), e79969. Available from: [Link]

-

CP Lab Safety. This compound, 10g. Available from: [Link]

-

Babushkina, E. A., et al. (2020). Synthesis and Functionalization of 5-Alkyl-6-methyl-2-thiouracils. Russian Journal of General Chemistry, 90(11), 2093–2097. Available from: [Link]

-

Wikipedia. Methylthiouracil. Available from: [Link]

-

American Chemical Society. The Synthesis of 5-Halogeno-2-thiouracil and 6-Methyl-5-halogeno-2-thiouracil Derivatives. Available from: [Link]

-

Taurog, A., & Dorris, M. L. (1978). Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin. Endocrinology, 103(2), 633-40. Available from: [Link]

-

Nagasaka, A., & Hidaka, H. (1976). Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. The Journal of Clinical Endocrinology & Metabolism, 43(1), 152-8. Available from: [Link]

-

Hata, H., et al. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Shokuhin Eiseigaku Zasshi, 65(6), 178-184. Available from: [Link]

-

Nagasaka, A., & Hidaka, H. (1976). Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase. The Journal of Clinical Endocrinology & Metabolism, 43(1), 152-158. Available from: [Link]

-

Mugesh, G., et al. (2006). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. Chemical Monthly, 137(3), 323-333. Available from: [Link]

-

IARC Publications. METHYLTHIOURACIL. Available from: [Link]

-

Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(22), 6828. Available from: [Link]

-

Shiroozu, A., et al. (1983). Mechanism of Action of Thioureylene Antithyroid Drugs: Factors Affecting Intrathyroidal Metabolism of Propylthiouracil and Methimazole in Rats. Endocrinology, 113(1), 362-370. Available from: [Link]

-

Patsnap Synapse. What is Methylthiouracil used for?. Available from: [Link]

-

Abdel-Rahman, A. A. (2001). Synthesis of some 2-methylthiouracil nucleosides and its 5-halo analogues of 2-acetamido-2-deoxy-D-glucose. Pharmazie, 56(10), 773-6. Available from: [Link]

-

Asuncion, R., & Modi, P. (2023). Propylthiouracil (PTU). In: StatPearls. StatPearls Publishing. Available from: [Link]

-

Picmonic. Methimazole (MMI) and Propylthiouracil (PTU) Mechanism of Action. Available from: [Link]

-

Wikipedia. Propylthiouracil. Available from: [Link]

-

Uckun, F. M., et al. (1998). Pharmacokinetics of 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (L-FMAU) in rats. Pharmaceutical Research, 15(11), 1789-93. Available from: [Link]

-

Gatiyatullin, I., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2736. Available from: [Link]

-

Hsieh, C. H., et al. (2020). Local Irradiation Modulates the Pharmacokinetics of Metabolites in 5-Fluorouracil—Radiotherapy–Pharmacokinetics Phenomenon. Frontiers in Oncology, 10, 189. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chembk.com [chembk.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. What is Methylthiouracil used for? [synapse.patsnap.com]

- 10. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. amiscientific.com [amiscientific.com]

- 12. Synthesis of some 2-methylthiouracil nucleosides and its 5-halo analogues of 2-acetamido-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 17. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: Situating 5-Methyl-2-thiouracil in Antithyroid Therapy

An In-Depth Technical Guide to the Mechanism of Action of 5-Methyl-2-thiouracil

This compound is an organosulfur compound belonging to the thionamide (or thioamide) class of drugs.[1][2][3] Historically, it has been utilized as an antithyroid agent for the management of hyperthyroidism, a condition characterized by the excessive production of thyroid hormones.[3][4][5] Although its clinical use has diminished in many regions in favor of other thionamides like propylthiouracil (PTU) and methimazole (MMI), its mechanism of action provides a quintessential model for understanding the chemical inhibition of thyroid hormone synthesis.[2][6] The primary therapeutic target of this compound and its congeners is thyroid peroxidase (TPO), the cornerstone enzyme in thyroid hormonogenesis.[3][6][7] This guide will dissect the molecular interactions and biochemical consequences of this inhibition, providing a foundational understanding for researchers in endocrinology and drug development.

The Biochemical Landscape: A Primer on Thyroid Hormone Synthesis

To comprehend the inhibitory action of this compound, one must first appreciate the intricate process it disrupts. The synthesis of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step pathway occurring within the thyroid follicular cells and at the follicular lumen interface.[8][9]

The key steps are as follows:

-

Iodide Trapping: Thyroid follicular cells actively transport iodide (I⁻) from the bloodstream using the sodium-iodide symporter (NIS) located on their basolateral membrane.[9][10]

-

Iodide Efflux and Oxidation: Iodide is transported into the follicular lumen (colloid). At the apical membrane, the enzyme Thyroid Peroxidase (TPO), in the presence of hydrogen peroxide (H₂O₂), oxidizes iodide (I⁻) to a more reactive iodine species (I⁰ or I⁺).[8][11][12]

-

Organification (Iodination): This reactive iodine is immediately incorporated into the tyrosine residues of thyroglobulin (Tg), a large glycoprotein scaffold. This TPO-catalyzed reaction forms monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues on the Tg molecule.[9][10][13]

-

Coupling: TPO then catalyzes the coupling of these iodinated tyrosine residues to form T4 (from two DIT residues) and T3 (from one MIT and one DIT residue), while they are still part of the thyroglobulin backbone.[10][12][13]

-

Storage and Secretion: The iodinated thyroglobulin is stored as colloid in the follicular lumen. Upon stimulation by Thyroid-Stimulating Hormone (TSH), the colloid is endocytosed back into the follicular cell, where lysosomal proteases cleave the Tg, releasing T4 and T3 into circulation.[9][10]

Caption: Sites of inhibition by this compound.

Causality and Clinical Insight

A critical point for drug development professionals is understanding the latency of clinical effect. Because this compound inhibits the synthesis of new hormones, it has no effect on the large stores of pre-formed, iodinated thyroglobulin in the colloid. [2]Consequently, there is a clinical lag of days to weeks between the initiation of therapy and the observation of a euthyroid state, as the existing hormone stores must first be depleted. [2]

Quantitative Data Summary

While specific pharmacokinetic parameters for this compound are less abundant in recent literature, data from related thionamides provide a valuable comparative framework for its inhibitory potency. The half-maximal inhibitory concentration (IC₅₀) is a key metric determined through in vitro assays.

| Compound | Target Enzyme | Action | IC₅₀ (Approx.) | Reference |

| This compound | Thyroid Peroxidase (TPO) | Inhibition of Iodination & Coupling | N/A | [3][6] |

| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | Reversible Inhibition | 2 x 10⁻⁶ M | [14] |

| Methimazole (MMI) | Thyroid Peroxidase (TPO) | Irreversible Inhibition | 8 x 10⁻⁷ M | [14] |

| This compound | 5'-deiodinase | Potential Inhibition | N/A | [7] |

Note: IC₅₀ values can vary based on assay conditions. The values for PTU and MMI are provided for comparative context.

Experimental Protocols for Mechanistic Validation

Validating the mechanism of action of TPO inhibitors requires robust in vitro and in vivo experimental systems.

Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Method)

This assay provides a direct measure of a compound's ability to inhibit TPO activity. It is a foundational experiment for screening and characterizing potential antithyroid drugs.

Causality: The choice of the guaiacol assay is based on its reliability and straightforward colorimetric readout. TPO utilizes H₂O₂ to oxidize a substrate; here, guaiacol acts as a chromogenic substrate, and its oxidation to tetraguaiacol results in an absorbance increase at 470 nm. An inhibitor will slow this rate of color change. [15][16] Methodology:

-

Enzyme Preparation:

-

Homogenize porcine or bovine thyroid glands in a suitable buffer (e.g., sucrose-Tris-HCl buffer). [16] * Perform differential centrifugation to isolate the microsomal fraction, which is rich in TPO.

-

Determine the protein concentration of the microsomal preparation (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, prepare the reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Guaiacol solution (final concentration ~30 mM) [16] * Thyroid microsomal preparation (enzyme)

-

Varying concentrations of this compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle-only control.

-

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of ~0.2-0.3 mM. [16] * Immediately begin monitoring the increase in absorbance at 470 nm over several minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro TPO inhibition assay.

Protocol 2: In Vivo Evaluation in a Rodent Model of Hyperthyroidism

This protocol assesses the efficacy of an antithyroid compound in a living organism, providing crucial data on its physiological effects.

Causality: Creating a hyperthyroid state in an animal model, most simply by administering exogenous thyroid hormone, allows for the evaluation of a drug's ability to counteract this state or, more relevantly for a synthesis inhibitor, to suppress endogenous production. [17]Measuring serum T4, T3, and TSH provides a direct readout of the drug's impact on the hypothalamic-pituitary-thyroid axis.

Methodology:

-

Animal Model:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice. [17]Allow for a one-week acclimatization period.

-

Divide animals into groups: Vehicle Control, Hyperthyroid Control, and Hyperthyroid + Treatment groups (multiple doses of this compound).

-

-

Induction of Euthyroid Suppression (optional but informative):

-

To specifically measure the inhibition of endogenous synthesis, a model can be created where hyperthyroidism is not induced, but the drug's effect on baseline hormone levels is measured.

-

-

Drug Administration:

-

Sample Collection and Endpoint Analysis:

-

Collect blood samples periodically (e.g., weekly) via tail vein or at the terminal point via cardiac puncture.

-

At the end of the study, euthanize the animals and collect thyroid glands.

-

Hormone Analysis: Use ELISA or RIA kits to measure serum concentrations of Total T4, Total T3, and TSH. A successful antithyroid agent will cause a decrease in T4/T3 and a compensatory increase in TSH.

-

Thyroid Gland Analysis:

-

Weigh the thyroid glands (goitrogenic effects can be observed).

-

Perform histological analysis (H&E staining) to observe changes in follicular cell size and colloid content.

-

Ex vivo TPO activity can be assayed from the thyroids of treated animals as described in Protocol 1. [18]

-

-

-

Data Analysis:

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare hormone levels and thyroid weights between the different treatment groups.

-

Conclusion

The mechanism of action of this compound is a classic example of targeted enzyme inhibition. By acting as a suicide substrate for thyroid peroxidase, it effectively halts the production of new thyroid hormones by blocking iodide oxidation, organification, and the coupling of iodotyrosines. This multi-faceted inhibition, potentially augmented by effects on peripheral deiodination, makes it an effective, albeit older, tool in the management of hyperthyroidism. The experimental frameworks provided here offer robust, validated systems for the continued investigation of this and novel antithyroid compounds, ensuring that future drug development is grounded in a solid mechanistic understanding.

References

- Synthesis and Secretion of Thyroid Hormones. (n.d.). Colorado State University.

- Thyroid hormones. (2024, March 28). Wikipedia.

- Thyroid hormone synthesis. (n.d.). CUSABIO.

- Thyroid Hormone Biosynthesis. (n.d.). GeneGlobe - QIAGEN.

- Thyroid Hormone Synthesis and Transport. (2017, March 20). myadlm.org.

- a review of hyperthyroidism models in mouse and rat. (n.d.). SID.

- Insight Into Mouse Models of Hyperthyroidism. (2022, June 21). Frontiers.

- Insight Into Mouse Models of Hyperthyroidism. (2025, August 6). ResearchGate.

- Insight into Graves' hyperthyroidism from animal models. (n.d.). PubMed.

- Insight into Graves' Hyperthyroidism from Animal Models. (n.d.). Oxford Academic.

- Hormones & Signal Transduction → The Thyroid (Part 1) – Synthesis & Secretion of Thyroxine. (n.d.). Biochemistry Club.

- Thyroid hormone synthesis. (n.d.). Slideshare.

- Chapter 2 Thyroid Hormone Synthesis And Secretion. (2015, September 2). Endotext - NCBI Bookshelf.

- Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. (2025, August 6). PDF.

- This compound. (n.d.). ChemBK.

- Assay Card | Thyroperoxidase (TPO) Assay. (n.d.). Concept Life Sciences.

- Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. (n.d.). NIH.

- Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. (2019, October 29).

- Methylthiouracil | C5H6N2OS | CID 667493. (n.d.). PubChem.

- METHYLTHIOURACIL 1. Exposure Data. (n.d.). IARC Publications.

- Methylthiouracil. (n.d.). Wikipedia.

- Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin. (n.d.). PubMed.

- Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. (n.d.). PubMed.

- Effect of anti-thyroid peroxidase (TPO) antibodies on TPO activity measured by chemiluminescence assay. (n.d.). ResearchGate.

- methylthiouracil. (n.d.). Drug Central.

- Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase. (n.d.).

- Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. (n.d.). PMC - NIH.

- What is Methylthiouracil used for?. (2024, June 15). Patsnap Synapse.

- What is the mechanism of Methylthiouracil?. (2024, July 17). Patsnap Synapse.

- Antithyroid Drugs. (2005, March 3). University of Louisville.

- Thyroperoxidase Inhibitors. (n.d.). SCBT - Santa Cruz Biotechnology.

Sources

- 1. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 3. What is Methylthiouracil used for? [synapse.patsnap.com]

- 4. chembk.com [chembk.com]

- 5. methylthiouracil [drugcentral.org]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. What is the mechanism of Methylthiouracil? [synapse.patsnap.com]

- 8. cusabio.com [cusabio.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]

- 11. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 12. biochemistryclub.com [biochemistryclub.com]

- 13. myadlm.org [myadlm.org]

- 14. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Concept Life Sciences | Assay Card | Thyroperoxidase (TPO) Assay [conceptlifesciences.com]

- 16. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A REVIEW OF HYPERTHYROIDISM MODELS IN MOUSE AND RAT [sid.ir]

- 18. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-2-thiouracil and Thyroid Peroxidase Inhibition

Abstract

This technical guide provides a comprehensive examination of the molecular interactions between 5-Methyl-2-thiouracil and thyroid peroxidase (TPO), a cornerstone enzyme in thyroid hormone biosynthesis. We will dissect the intricate mechanism of irreversible inhibition, provide validated, step-by-step experimental protocols for its characterization, and present a comparative analysis of its potential potency in the context of other well-established thiouracil-based inhibitors. This document is intended to serve as a foundational resource for researchers investigating thyroid physiology, developing novel antithyroid therapeutics, and screening for endocrine-disrupting chemicals.

Introduction: Thyroid Peroxidase as a Critical Therapeutic Target

The thyroid gland governs metabolism, growth, and development through the synthesis and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). The synthesis of these hormones is entirely dependent on the catalytic activity of thyroid peroxidase (TPO). TPO is a large, membrane-bound glycoprotein located on the apical membrane of thyroid follicular cells.[1][2] Its catalytic function, which relies on a heme prosthetic group, is multifaceted and essential for two critical steps in thyronine synthesis:

-

Oxidation of Iodide: TPO utilizes hydrogen peroxide (H₂O₂) to oxidize inorganic iodide ions (I⁻) that have been taken up by the thyroid gland into a reactive iodine species (I⁰ or I⁺).[1][3]

-

Organification and Coupling: This reactive iodine is then covalently attached to tyrosine residues on the thyroglobulin protein backbone, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodotyrosine molecules (DIT + DIT → T4; MIT + DIT → T3).[1]

Given its central role, the inhibition of TPO is a primary strategy for managing hyperthyroidism, a condition of excessive thyroid hormone production.[4] The thionamide class of drugs, which includes compounds like propylthiouracil (PTU) and methimazole (MMI), are cornerstone therapies that function by directly inhibiting TPO.[4][5] this compound, a derivative within this class, operates through a similar, potent mechanism of action.[6]

The Inhibitor: this compound and the Thionamide Class

This compound (also known as 6-methyl-2-thiouracil) is an organosulfur compound belonging to the thiouracil family.[1] Like other thionamides, its structure features a thiourea moiety embedded within a heterocyclic ring, which is the chemical foundation for its antithyroid activity.[6] While clinically less common today in many regions in favor of PTU and MMI, its study provides crucial insights into the structure-activity relationships of TPO inhibition.[5]

The defining mechanism of action for thionamides, including this compound, is the irreversible inhibition of thyroid peroxidase.[5][7] This is not a simple competitive binding event but rather a "suicide inhibition" or mechanism-based inactivation.

Mechanism of Irreversible TPO Inhibition

The process of irreversible inhibition occurs in a multi-step catalytic sequence where the inhibitor itself becomes a substrate for the enzyme it ultimately inactivates.

-

Enzyme Oxidation: TPO is first oxidized by H₂O₂ to an activated state, often referred to as Compound I, which is a potent oxidizing agent.[8]

-

Inhibitor as Substrate: The thionamide inhibitor (e.g., this compound) enters the TPO active site and is itself oxidized by the activated enzyme.

-

Covalent Adduct Formation: This oxidation generates a reactive intermediate of the inhibitor, which then forms a covalent bond with the heme prosthetic group within the TPO active site.

-

Enzyme Inactivation: The formation of this stable, covalent adduct permanently inactivates the enzyme, preventing it from processing its natural substrates (iodide and tyrosine).[7][9] The enzyme's activity can only be restored through the synthesis of new TPO protein.[7]

This mechanism is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. The ratio of iodide to the drug can influence whether the inhibition is reversible or irreversible; a low iodide-to-drug ratio favors irreversible TPO inactivation.[9]

Quantitative Analysis of TPO Inhibition

The potency of a TPO inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to reduce TPO activity by 50%. While specific IC₅₀ data for this compound's direct inhibition of TPO is not prominently available in recent literature, extensive data exists for its close analogs, propylthiouracil (PTU) and methimazole (MMI). This comparative data provides a crucial benchmark for understanding the potency of the thiouracil class.

| Compound | Reported IC₅₀ (vs. TPO) | Reference(s) |

| Methimazole (MMI) | 0.11 µM - 0.8 µM | [3][5][7] |

| Propylthiouracil (PTU) | 1.2 µM - 2.0 µM | [3][5][7] |

| This compound | Data not readily available | - |

Scientist's Note: The lower IC₅₀ value for methimazole indicates it is a more potent inhibitor of TPO in vitro compared to propylthiouracil.[3][7] The structural variation, such as the methyl group at position 5 in this compound, is expected to modulate this potency. Structure-activity relationship (SAR) studies suggest that hydrophobic side chains can influence binding within the TPO active site channel.[2]

Experimental Protocol: In Vitro TPO Inhibition Assay (Guaiacol Method)

This section provides a detailed, self-validating protocol for determining the inhibitory potential of a compound against TPO using the classic guaiacol oxidation assay. This colorimetric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of H₂O₂, which produces a brownish-colored product, tetraguaiacol, that can be quantified spectrophotometrically.[10][11]

Required Materials & Reagents

-

Enzyme Source: Porcine or rat thyroid microsomes (prepared as per section 4.2 or commercially sourced).

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.

-

Substrate 1: Guaiacol solution (e.g., 30-35 mM in phosphate buffer).

-

Substrate 2: Hydrogen Peroxide (H₂O₂) solution (e.g., 0.2-0.3 mM in distilled water, prepare fresh).

-

Test Compound: this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

-

Equipment: 96-well microplate, microplate spectrophotometer capable of reading at 470 nm, precision pipettes.

Preparation of Thyroid Microsomes (Enzyme Source)

Rationale: Thyroid microsomes are fragments of the endoplasmic reticulum and apical membrane from thyroid cells and are rich in TPO, serving as the standard source for in vitro assays.

-

Tissue Homogenization: Euthanize subject animals (e.g., rats) and immediately excise thyroid glands. Place in ice-cold sucrose buffer (e.g., 0.25 M sucrose, 2 mM Tris-HCl, pH 7.4). Homogenize the tissue using a mechanical homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 4000 rpm) for 15 minutes at 4°C to pellet nuclei and cellular debris.

-

Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The resulting pellet contains the microsomal fraction.

-

Resuspension & Storage: Discard the supernatant and resuspend the microsomal pellet in a minimal volume of phosphate buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use.

Assay Workflow

// Nodes prep [label="Reagent Preparation\n(Buffer, Substrates, Inhibitor Dilutions)"]; plate [label="Plate Loading\n(Buffer, Microsomes, Inhibitor/Vehicle)"]; preinc [label="Pre-incubation\n(15 min @ 37°C)"]; guaiacol_add [label="Add Guaiacol"]; initiate [label="Initiate Reaction\n(Add H₂O₂)"]; read [label="Kinetic Reading\n(Measure Absorbance @ 470 nm over time)"]; analyze [label="Data Analysis\n(Calculate Reaction Rates & % Inhibition)"]; ic50 [label="IC₅₀ Determination\n(Plot Dose-Response Curve)"];

// Edges prep -> plate; plate -> preinc [label=" Allow inhibitor-enzyme interaction"]; preinc -> guaiacol_add; guaiacol_add -> initiate; initiate -> read [label=" Immediately after initiation"]; read -> analyze; analyze -> ic50;

// Styling prep [fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [fillcolor="#34A853", fontcolor="#FFFFFF"]; ic50 [fillcolor="#FBBC05", fontcolor="#202124"]; } caption="Experimental workflow for the TPO guaiacol inhibition assay."

Step-by-Step Protocol (96-well plate)

-

Prepare Controls: Designate wells for:

-

100% Activity Control: Buffer, Microsomes, Vehicle (e.g., DMSO).

-

Negative Control (Blank): Buffer, Vehicle (No Microsomes).

-

Test Wells: Buffer, Microsomes, varying concentrations of this compound.

-

Positive Control: Buffer, Microsomes, a known inhibitor like MMI.

-

-

Plate Loading: To the appropriate wells of a 96-well plate, add in order:

-

50 µL of Phosphate Buffer.

-

20 µL of Thyroid Microsome suspension (diluted to an appropriate concentration).

-

10 µL of the test compound dilution or vehicle.

-

-

Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at 37°C. Rationale: This step is critical to allow the inhibitor to bind to the enzyme before the reaction starts, which is especially important for mechanism-based inhibitors.

-

Add Guaiacol: Add 50 µL of the guaiacol solution to all wells.

-

Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the fresh H₂O₂ solution to all wells.

-

Measure Absorbance: Immediately place the plate in a spectrophotometer and begin kinetic readings. Measure the absorbance at 470 nm every minute for a total of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the blank from all other wells.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound acts as a potent inhibitor of thyroid peroxidase through a mechanism-based irreversible inactivation, a hallmark of the clinically significant thionamide class of antithyroid drugs. The experimental framework provided herein offers a robust and validated method for quantifying this inhibition and for screening novel compounds for similar activity. While direct comparative IC₅₀ data for this compound against TPO is an area ripe for further investigation, the established potency of related compounds like methimazole and propylthiouracil underscores the therapeutic and research value of this chemical family. Future studies should focus on elucidating the precise structure-activity relationships of substitutions on the thiouracil ring to guide the rational design of next-generation TPO inhibitors with improved efficacy and safety profiles.

References

-

Title: Methimazole (MMI) and Propylthiouracil (PTU) Mechanism of Action Source: Picmonic URL: [Link]

-

Title: Thyroid peroxidase Source: Wikipedia URL: [Link]

-

Title: Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances Source: Abbexa URL: [Link]

-

Title: The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings Source: PubMed, Endocrinology URL: [Link]

-

Title: Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents Source: National Institutes of Health (PMC) URL: [Link]

-

Title: What is Methylthiouracil used for? Source: Patsnap Synapse URL: [Link]

-

Title: Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase Source: The Journal of Clinical Endocrinology & Metabolism, Oxford Academic URL: [Link]

-

Title: Methylthiouracil Source: Wikipedia URL: [Link]

-

Title: Analysis of Enzymes Using Peroxidase Source: Boise State Pressbooks URL: [Link]

-

Title: Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs Source: PubMed, Endocrinology URL: [Link]

-

Title: Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat Source: National Institutes of Health (PMC) URL: [Link]

-

Title: METHYLTHIOURACIL 1. Exposure Data Source: IARC Publications URL: [Link]

-

Title: Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Can anyone give me the protocol for doing peroxidase enzyme assay by guaiacol method using microplate reader? Source: ResearchGate URL: [Link]

-

Title: Mechanism of simultaneous iodination and coupling catalyzed by thyroid peroxidase Source: PubMed, The Journal of Biological Chemistry URL: [Link]

-

Title: Drawing graphs with dot Source: Graphviz URL: [Link]

-

Title: Practical Guide to DOT Language (Graphviz) for Developers and Analysts Source: The AI Edge URL: [Link]

-

Title: Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase Source: PubMed URL: [Link]

-

Title: Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions Source: National Institutes of Health (PMC) URL: [Link]

Sources

- 1. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. What is Methylthiouracil used for? [synapse.patsnap.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Analysis of Enzymes Using Peroxidase – Biology I: Introduction to Cell and Molecular Biology Lab Guidebook [boisestate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Laboratory Synthesis of 5-Methyl-2-thiouracil

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Methyl-2-thiouracil, a pivotal heterocyclic compound in medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates the protocol's integrity, and offers expert insights into process optimization and safety. The core of this guide is a robust, one-pot condensation reaction, detailed with step-by-step instructions, characterization data, and critical safety protocols. This work is intended to empower researchers with the knowledge to reliably produce high-purity this compound for applications ranging from fundamental research to advanced drug development.

Introduction: The Significance of this compound

This compound, known systematically as 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one or 2-thiothymine, is a pyrimidine derivative of significant interest in the biomedical field.[1][2] Its structural analogy to the natural nucleobase thymine allows it to function as an antimetabolite. Historically and in modern research, its derivatives are explored for a wide spectrum of pharmacological activities, including antithyroid, antiviral, and anticancer properties.[3][4][5][6][7][8] As an antithyroid agent, it operates by inhibiting the enzyme thyroperoxidase, which is crucial for the synthesis of thyroid hormones, making it a valuable compound for studying and managing hyperthyroidism.[7][9][10] The ability to reliably synthesize this scaffold in the laboratory is a foundational requirement for developing novel therapeutic agents.[4]

The Core Synthesis: A Base-Catalyzed Condensation Approach

The most efficient and widely adopted method for the laboratory-scale synthesis of this compound is the base-catalyzed condensation reaction between a β-ketoester, specifically ethyl acetoacetate, and thiourea.[6][11] This reaction is a classic example of pyrimidine ring formation, akin to the Biginelli reaction, valued for its simplicity, high yields, and the ready availability of its starting materials.[4][12][13]

Causality and Expertise: The reaction's success hinges on the precise orchestration of nucleophilic attacks and cyclization, driven by a strong base. The base, typically sodium ethoxide generated in situ from sodium metal and absolute ethanol, serves two purposes. First, it deprotonates one of the highly acidic amine protons of thiourea, transforming it into a potent nucleophile. Second, it facilitates the enolization of ethyl acetoacetate, though the primary pathway involves direct nucleophilic attack on the carbonyl carbons. The subsequent intramolecular cyclization is a thermodynamically favorable process, leading to the stable, six-membered heterocyclic ring.

Reaction Mechanism

The mechanism proceeds through several key stages:

-

Base Formation: Sodium metal reacts with ethanol to form the strong base, sodium ethoxide.

-

Nucleophilic Attack: The deprotonated thiourea anion attacks the more electrophilic ketone carbonyl of ethyl acetoacetate.

-

Intramolecular Cyclization: The second nitrogen atom of the thiourea moiety performs a nucleophilic attack on the ester carbonyl carbon.

-

Condensation: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable dihydropyrimidinone ring.

-

Acidification: The final product is protonated during the acidic workup to yield the neutral this compound.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, reagent stoichiometry, and work-up procedure consistently yields a high-purity product, verifiable through the characterization methods outlined in Section 4.

Reagents and Equipment

Table 1: Reagent Specifications

| Reagent | Formula | MW ( g/mol ) | Moles | Mass / Volume | Notes |

|---|---|---|---|---|---|

| Sodium Metal | Na | 22.99 | 0.030 | 0.69 g | Handle with extreme care.[14] |

| Absolute Ethanol | C₂H₅OH | 46.07 | - | 15 mL | Anhydrous is critical. |

| Thiourea | CH₄N₂S | 76.12 | 0.010 | 0.76 g | Toxic, handle in fume hood.[15][16] |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 0.010 | 1.30 g (1.26 mL) | Reagent grade.[17] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~2-3 mL | For neutralization. |

| Deionized Water | H₂O | 18.02 | - | As needed | For work-up. |

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers and graduated cylinders

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Step-by-Step Synthesis Procedure

-

Preparation of Sodium Ethoxide: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of absolute ethanol. Carefully add 0.69 g of sodium metal in small, manageable pieces. (CAUTION: This reaction is exothermic and produces flammable hydrogen gas. Perform in a fume hood away from ignition sources) . Stir the mixture until all the sodium has completely dissolved.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, sequentially add 0.76 g of thiourea and 1.30 g of ethyl acetoacetate.[11]

-

Reflux: Attach a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 5 to 7 hours.[11]

-

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the resulting solid residue in a minimal amount of deionized water (approx. 20-30 mL). While stirring, carefully add glacial acetic acid dropwise until the solution is neutralized to a pH of approximately 6-7. A precipitate will form.[11]

-

Isolation and Drying: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake on the filter paper with a small amount of cold deionized water to remove any inorganic salts. Allow the product to air dry, or dry it in a vacuum oven at a low temperature (~50-60°C) to a constant weight. A typical yield for this procedure is 85-95%.

Product Characterization and Data

Confirming the identity and purity of the synthesized compound is paramount. The following data are representative of a successful synthesis.

Table 2: Physical and Spectroscopic Data

| Property | Expected Result |

|---|---|

| Appearance | White to pale yellow crystalline solid[11] |

| Yield | 85-95% |

| Melting Point | 283-286 °C[18] (literature range can vary) |

| Solubility | Very slightly soluble in cold water; soluble in alkaline solutions[19] |

| ¹H NMR (DMSO-d₆, δ, ppm) | ~11.9 (br s, 2H, NH), 5.5 (s, 1H, C=CH), 2.1 (s, 3H, CH₃)[11] |

| ¹³C NMR (DMSO-d₆, δ, ppm) | ~175 (C=S), ~160 (C=O), ~152 (N-C=C), ~103 (C=CH), ~18 (CH₃)[11] |

| ESI-MS [M+H]⁺ | m/z 143.03[11] |

| Elemental Analysis (C₅H₆N₂OS) | Calculated: C, 42.24%; H, 4.25%; N, 19.70%; S, 22.55%. Found values should be within ±0.4%[11] |

Critical Safety and Handling Protocols

Trustworthiness through Safety: A protocol's reliability is directly linked to its safety. All operations must be conducted within a certified chemical fume hood while wearing appropriate PPE.

-

Sodium Metal & Sodium Ethoxide: Highly corrosive, flammable, and react violently with water.[14][20] Never allow contact with water or moist air. Use non-sparking tools. Extinguish fires with a Class D fire extinguisher (dry powder), not water or CO₂.[14][20]

-

Thiourea: Suspected carcinogen and known reproductive toxin.[16][21] Avoid inhalation of dust and skin contact.[15][16] Always handle in a fume hood and wear gloves.

-

Solvents: Ethanol is flammable. Keep away from open flames and sparks. Ensure adequate ventilation.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

Conclusion

The base-catalyzed condensation of ethyl acetoacetate and thiourea represents a highly effective and reproducible method for the laboratory synthesis of this compound. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can confidently produce this valuable chemical intermediate. This guide provides the necessary authoritative grounding and practical insights to ensure both the success of the synthesis and the safety of the practitioner, thereby facilitating further research and development in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some 2-methylthiouracil nucleosides and its 5-halo analogues of 2-acetamido-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 7. What is Methylthiouracil used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methylthiouracil synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. chemos.de [chemos.de]

- 16. scribd.com [scribd.com]

- 17. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 18. chembk.com [chembk.com]

- 19. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. redox.com [redox.com]

The Thiouracil Saga: From Serendipitous Discovery to Targeted Antithyroid Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Discovery

The history of pharmacology is replete with tales of serendipity, where keen observation of unexpected biological phenomena has paved the way for groundbreaking therapeutic interventions. The story of thiouracil and its derivatives is a testament to this process, a narrative that intertwines astute scientific inquiry with the fortuitous unraveling of a fundamental physiological pathway. This guide delves into the discovery and history of thiouracil derivatives, offering a technical exploration of their synthesis, mechanism of action, and the enduring legacy of these compounds in the management of hyperthyroidism.

The Genesis of a Discovery: Unraveling the Goitrogenic Properties of Sulfonamides

The journey towards the development of thiouracil-based antithyroid drugs began not with a direct search for such agents, but with an unrelated investigation into the antibacterial properties of sulfonamides in the early 1940s. Researchers at the Johns Hopkins University School of Medicine, including Drs. Julia and Cosmo Mackenzie and Curt Richter, observed an unexpected side effect in rats treated with sulfaguanidine: the development of goiters, an enlargement of the thyroid gland.[1][2] This serendipitous finding sparked a crucial question: what was the underlying mechanism behind this goitrogenic effect?

The prevailing hypothesis, championed by Dr. Edwin B. Astwood, was that these compounds were interfering with the synthesis of thyroid hormones.[3] This inhibition, in turn, would lead to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland, causing the thyroid to grow in an attempt to produce more hormones.[3] This elegant hypothesis laid the groundwork for a systematic investigation into compounds that could modulate thyroid function.

The Seminal Work of Edwin B. Astwood: From Thiourea to Thiouracil

Astwood and his colleagues embarked on a meticulous screening of various compounds, searching for agents with potent goitrogenic and antithyroid activity but with fewer side effects than the sulfonamides.[4] Their research led them to focus on compounds containing the thiourea moiety (S=C(NH2)2). In 1943, Astwood published a landmark paper in the Journal of the American Medical Association detailing the successful treatment of hyperthyroidism with thiourea and, more notably, 2-thiouracil.[1][2][5] This publication marked a revolutionary moment in endocrinology, offering the first effective medical therapy for an overactive thyroid gland.[1][2]

The initial clinical application of thiouracil was not without its challenges. The drug exhibited a significant incidence of adverse effects, including agranulocytosis, a potentially fatal drop in white blood cells.[3] This spurred the search for less toxic and more potent derivatives.

The Evolution of Thiouracil Derivatives: The Advent of Propylthiouracil and Methimazole

Astwood's continued research led to the development of 6-n-propylthiouracil (PTU) in 1945.[5] PTU demonstrated greater antithyroid potency and a more favorable safety profile compared to thiouracil, quickly becoming the standard of care.[5] Shortly thereafter, in 1949, methimazole (1-methyl-2-mercaptoimidazole) was introduced, proving to be even more potent than PTU.[5] These two compounds, PTU and methimazole, remain the cornerstones of antithyroid drug therapy to this day.[1][2]

Comparative Efficacy of Early Thiouracil Derivatives

| Compound | Relative Potency (approx.) | Key Characteristics |

| Thiouracil | 1 | The first thiouracil derivative used clinically; significant side effects. |

| 6-propylthiouracil (PTU) | 10 | More potent and less toxic than thiouracil; also inhibits peripheral conversion of T4 to T3.[6][7] |

| Methimazole (MMI) | 100 | Highly potent with a longer half-life, allowing for once-daily dosing.[8] |

The Chemical Core: Synthesis of the Thiouracil Scaffold

The synthesis of the thiouracil ring system is a cornerstone of medicinal chemistry, with the Biginelli reaction being a classic and versatile method for its construction.[9] This one-pot, three-component condensation reaction provides an efficient route to dihydropyrimidinones and their thio-analogs.

Experimental Protocol: Synthesis of a Thiouracil Derivative via the Biginelli Reaction

This protocol outlines a general procedure for the synthesis of a 6-substituted-2-thiouracil, a common structural motif in this class of compounds.

Materials:

-

Ethyl acetoacetate (1 equivalent)

-

Aromatic aldehyde (1 equivalent)

-

Thiourea (1.5 equivalents)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Sodium hydroxide solution

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde and ethyl acetoacetate in ethanol.

-

Addition of Reagents: To this solution, add thiourea and a catalytic amount of concentrated hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

-

Isolation: Pour the reaction mixture into ice-cold water. If a solid precipitates, filter the product, wash it with cold water, and dry.

-

Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the purified thiouracil derivative.

Causality of Experimental Choices: The use of an acid catalyst facilitates the initial condensation between the aldehyde and thiourea.[10] Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion. The precipitation in cold water is a standard technique to isolate the product, which is typically less soluble in aqueous media.

Diagram: The Biginelli Reaction for Thiouracil Synthesis

Caption: The pathway of thyroid hormone synthesis and the inhibitory action of thiouracil derivatives on thyroid peroxidase (TPO).

Experimental Protocol: In Vitro Thyroid Peroxidase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of novel thiouracil derivatives on TPO activity.

Materials:

-

Porcine or recombinant human thyroid peroxidase (TPO)

-

Guaiacol (as a chromogenic substrate)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.4)

-

Test compounds (thiouracil derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of TPO, guaiacol, and H₂O₂ in phosphate buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well microplate, add the phosphate buffer, TPO solution, and the test compound at various concentrations. Include a positive control (e.g., PTU) and a negative control (solvent only).

-

Initiation of Reaction: Add guaiacol to all wells, followed by the addition of H₂O₂ to initiate the reaction.

-

Measurement: Immediately measure the change in absorbance at 470 nm over time using a microplate reader. The oxidation of guaiacol by TPO produces a colored product.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the TPO activity).

Self-Validating System: The inclusion of a known inhibitor (PTU) as a positive control ensures that the assay is performing as expected. The negative control validates that the solvent used to dissolve the test compounds does not interfere with the assay.

Beyond the Thyroid: The Expanding Therapeutic Landscape of Thiouracil Derivatives

While their primary application remains in the treatment of hyperthyroidism, the versatile thiouracil scaffold has been explored for a wide range of other pharmacological activities. [11]The structural similarity of thiouracil to the endogenous nucleobase uracil allows it to interact with various biological targets. [11]Research has demonstrated the potential of thiouracil derivatives as anticancer, antiviral, and antimicrobial agents. [11]This ongoing research highlights the enduring importance of this chemical class in drug discovery and development.

Conclusion: An Enduring Legacy

The discovery of thiouracil and its derivatives is a compelling example of how serendipitous observations, when pursued with scientific rigor, can lead to transformative medical advancements. From the unexpected goitrogenic effects of sulfonamides to the development of targeted antithyroid therapies, the story of thiouracil is a testament to the power of curiosity-driven research. The foundational work of pioneers like Edwin B. Astwood not only provided a lifeline for patients with hyperthyroidism but also laid the groundwork for a rich field of medicinal chemistry that continues to explore the therapeutic potential of the thiouracil core. This in-depth guide serves as a resource for the next generation of scientists and researchers, encouraging a deeper understanding of the history and science behind these remarkable compounds.

References

-

Burch, H. B., & Cooper, D. S. (2018). Antithyroid drug therapy: 70 years later. European Journal of Endocrinology, 179(5), R261–R274. [Link]

-

Sawin, C. T., & Cooper, D. S. (2023). The Origin of Antithyroid Drugs. Thyroid, 33(12), 1395–1401. [Link]

-

The Origin of Antithyroid Drugs - PubMed. (2023, August 18). [Link]

-

Edwin B. Astwood (1909–1976) and the Treatment of Hyperthyroidism with Antithyroid Drugs. (n.d.). [Link]

-

History of the Thyroid. (2022, November 29). Karger Publishers. [Link]

-

Edwin B. Astwood (1909–1976) | Request PDF. (n.d.). ResearchGate. [Link]

-

Potency of antithyroid derivatives compared to 6-n-propyl-2-thiouracil (PTU). (n.d.). [Link]

-

Edwin B. Astwood (1909-1976) and the Treatment of Hyperthyroidism with Antithyroid Drugs. (n.d.). [Link]

-

Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. (2025, August 6). [Link]

-

A new class of propylthiouracil analogs: comparison of 5'-deiodinase inhibition and antithyroid activity - PubMed. (n.d.). [Link]

-

EDWIN BENNETT ASTWOOD - Biographical Memoirs. (n.d.). [Link]

-

Biginelli reaction - Wikipedia. (n.d.). [Link]

-

Antithyroid Drugs - PMC - NIH. (n.d.). [Link]

-

A comparison of the anti-thyroid activity of para-aminobenzoic acid and thiouracil compounds - PubMed. (n.d.). [Link]

-

Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - NIH. (n.d.). [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - MDPI. (2018, November 8). [Link]

-

Synthetic design of novel uracil and thiouracil derivatives - International Journal of Chemical Studies. (2024, July 29). [Link]

-

Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat | Risk Assessment Portal | US EPA. (2022, July 25). [Link]

-

The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings - PubMed. (n.d.). [Link]

-

Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. (n.d.). [Link]

- CN107162983B - Synthesis and refining method of methimazole - Google P

-

Biginelli Reaction - Organic Chemistry Portal. (n.d.). [Link]

-

Three generally accepted mechanisms for the Biginelli reaction - ResearchGate. (n.d.). [Link]

-

THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. (2008, November 24). [Link]

-

Scalable Process of Methimazole | Organic Process Research & Development - ACS Publications. (2022, December 15). [Link]

-

A novel approach to the synthesis of methimazole | Request PDF. (2025, August 6). [Link]

-

Methimazole | C4H6N2S | CID 1349907 - PubChem - NIH. (n.d.). [Link]

-

Drug-Like Compound Stops Thyroid Overstimulation in Early NIH Studies. (n.d.). [Link]

-

The role of serendipity in drug discovery - PMC - PubMed Central. (n.d.). [Link]

-

The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity - PubMed. (n.d.). [Link]

-

Serendipity in anticancer drug discovery - PMC - PubMed Central. (n.d.). [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC - NIH. (2018, November 8). [Link]

-

Propylthiouracil - Wikipedia. (n.d.). [Link]

-

Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thyroid.org [thyroid.org]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 7. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 5-Methyl-2-thiouracil: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5-methyl-2-thiouracil, a versatile scaffold with significant therapeutic potential. From its established role as an antithyroid agent to its emerging promise in oncology, we will dissect the nuanced interplay between chemical structure and biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound core for novel therapeutic design.

The this compound Core: A Privileged Scaffold